molecular formula C19H14N2O2 B2893270 1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate CAS No. 1351622-37-1

1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate

Cat. No. B2893270
CAS RN: 1351622-37-1
M. Wt: 302.333
InChI Key: PQSQBLZXQRTMFB-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can also vary widely. For example, (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol, a related compound, is a solid at room temperature, with a molecular weight of 162.19 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Derivatives of benzimidazole, such as naphtho[1,2-d]imidazole, have been developed for use in deep-blue light-emitting materials for OLEDs. These compounds exhibit superior performance in terms of electron injection from the cathode and demonstrate groundbreaking external quantum efficiency (EQE) and low turn-on voltages. Their application in OLEDs results in deep-blue light emission with excellent color purity, highlighting their potential in display technologies (Liu et al., 2015).

DNA Binding and Cytotoxicity

Benzimidazole-based compounds, including those with structural similarities to "1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate," have been synthesized and evaluated for their ability to bind DNA and exhibit cytotoxic effects. These compounds show significant intercalative binding to DNA and possess considerable cytotoxic efficacy against various human cancer cell lines, suggesting their potential application in cancer therapy (Paul et al., 2015).

Catalysis

Compounds containing the benzimidazole moiety have been utilized in catalysis, demonstrating the synthesis of complex organic structures via multi-component reactions. This application is crucial in organic synthesis, where the development of efficient catalysts can significantly streamline the production of complex molecules (Khaligh, 2015).

Synthesis of Complex Organic Molecules

The structural motif of benzimidazole and its derivatives, including "1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate," plays a critical role in the synthesis of complex organic molecules. These compounds serve as key intermediates in the construction of diverse heterocyclic compounds, which are of significant interest in pharmaceutical research and material science. For instance, the synthesis of isoquinolone, 1,2-benzothiazine, and naphtho[1',2':4,5]imidazo[1,2-a]pyridine derivatives via Rhodium(III)-catalyzed annulation demonstrates the versatility of these compounds in organic synthesis (Zhu et al., 2022).

Safety and Hazards

Safety information for (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives, there is ongoing interest in the development of new drugs based on this core structure . This includes research into their synthesis, characterization, and evaluation for various biological activities .

properties

IUPAC Name

(1-methylbenzimidazol-5-yl) naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-21-12-20-17-11-14(9-10-18(17)21)23-19(22)16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSQBLZXQRTMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate

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